molecular formula C24H30O4 B525066 (2R)-2alpha-[(3E)-4,8-Dimethyl-3,7-nonadienyl]-2,3beta-dimethyl-7-hydroxy-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one

(2R)-2alpha-[(3E)-4,8-Dimethyl-3,7-nonadienyl]-2,3beta-dimethyl-7-hydroxy-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one

Cat. No. B525066
M. Wt: 382.5 g/mol
InChI Key: OLRXRLGFFNYRIM-QOAKVELXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DAW-22 is a natural sesquiterpenoid coumarin.

Scientific Research Applications

Alpha-Glucosidase Inhibition

A study identified compounds related to (2R)-2alpha-[(3E)-4,8-Dimethyl-3,7-nonadienyl]-2,3beta-dimethyl-7-hydroxy-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one as inhibitors of the enzyme alpha-glucosidase. These compounds were isolated from the Mongolian medicinal plant Ferula mongolica and exhibited significant inhibitory activity, making them a potential new class of alpha-glucosidase inhibitors (Choudhary et al., 2001).

Antimicrobial Properties

Various derivatives of this compound have been synthesized and screened for antimicrobial activities. For example, studies have synthesized and evaluated compounds like 4H-2-Acetylamido Furo[3,2-c]benzopyran-4-one for their antimicrobial properties, showing promising results (Mulwad & Hegde, 2009).

Inhibition of Nitric Oxide Production

Sesquiterpene derivatives, closely related to the compound , have been isolated from plants like Ferula fukanensis. These compounds demonstrated inhibitory effects on nitric oxide production and inducible nitric oxide synthase gene expression, indicating potential anti-inflammatory applications (Motai & Kitanaka, 2006).

Potential Antimycobacterial Properties

Another interesting application is in antimycobacterial research. Derivatives of this compound, synthesized through various chemical reactions, have shown selective inhibitory effects on mycobacterial growth, suggesting potential use in treating infections like tuberculosis (Alvey et al., 2008).

properties

Product Name

(2R)-2alpha-[(3E)-4,8-Dimethyl-3,7-nonadienyl]-2,3beta-dimethyl-7-hydroxy-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one

Molecular Formula

C24H30O4

Molecular Weight

382.5 g/mol

IUPAC Name

(2R,3S)-2-((E)-4,8-Dimethylnona-3,7-dien-1-yl)-7-hydroxy-2,3-dimethyl-2,3-dihydro-4H-furo[3,2-c]chromen-4-one

InChI

InChI=1S/C24H30O4/c1-15(2)8-6-9-16(3)10-7-13-24(5)17(4)21-22(28-24)19-12-11-18(25)14-20(19)27-23(21)26/h8,10-12,14,17,25H,6-7,9,13H2,1-5H3/b16-10+/t17-,24+/m0/s1

InChI Key

OLRXRLGFFNYRIM-QOAKVELXSA-N

Isomeric SMILES

C[C@H]1C2=C(C3=C(C=C(C=C3)O)OC2=O)O[C@]1(C)CC/C=C(\C)/CCC=C(C)C

SMILES

O=C1C2=C(O[C@](C)(CC/C=C(C)/CC/C=C(C)/C)[C@H]2C)C3=C(O1)C=C(O)C=C3

Canonical SMILES

CC1C2=C(C3=C(C=C(C=C3)O)OC2=O)OC1(C)CCC=C(C)CCC=C(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DAW22;  DAW 22;  DAW-22

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2alpha-[(3E)-4,8-Dimethyl-3,7-nonadienyl]-2,3beta-dimethyl-7-hydroxy-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one
Reactant of Route 2
(2R)-2alpha-[(3E)-4,8-Dimethyl-3,7-nonadienyl]-2,3beta-dimethyl-7-hydroxy-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one
Reactant of Route 3
(2R)-2alpha-[(3E)-4,8-Dimethyl-3,7-nonadienyl]-2,3beta-dimethyl-7-hydroxy-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one
Reactant of Route 4
(2R)-2alpha-[(3E)-4,8-Dimethyl-3,7-nonadienyl]-2,3beta-dimethyl-7-hydroxy-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one
Reactant of Route 5
(2R)-2alpha-[(3E)-4,8-Dimethyl-3,7-nonadienyl]-2,3beta-dimethyl-7-hydroxy-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one
Reactant of Route 6
Reactant of Route 6
(2R)-2alpha-[(3E)-4,8-Dimethyl-3,7-nonadienyl]-2,3beta-dimethyl-7-hydroxy-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.